molecular formula C24H24ClN3O3S B11074793 1-(2-Chlorobenzyl)-5'-methyl-3'-[2-(methylthio)ethyl]-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

1-(2-Chlorobenzyl)-5'-methyl-3'-[2-(methylthio)ethyl]-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11074793
M. Wt: 470.0 g/mol
InChI Key: WVBGGEIQWSZQEL-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-5’-methyl-3’-[2-(methylthio)ethyl]-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of 1-(2-Chlorobenzyl)-5’-methyl-3’-[2-(methylthio)ethyl]-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves multiple steps. The synthetic route typically starts with the preparation of the indole and pyrrole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Chlorobenzyl)-5’-methyl-3’-[2-(methylthio)ethyl]-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include:

  • 1-(2-Chlorobenzyl)-2-(methylthio)-1H-benzo[d]imidazole
  • 1-Methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole
  • 1-Phenethyl-1H-benzo[d]imidazole-2-thiol Compared to these compounds, 1-(2-Chlorobenzyl)-5’-methyl-3’-[2-(methylthio)ethyl]-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has a unique spiro structure that may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24ClN3O3S

Molecular Weight

470.0 g/mol

IUPAC Name

1'-[(2-chlorophenyl)methyl]-5-methyl-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C24H24ClN3O3S/c1-27-21(29)19-17(11-12-32-2)26-24(20(19)22(27)30)15-8-4-6-10-18(15)28(23(24)31)13-14-7-3-5-9-16(14)25/h3-10,17,19-20,26H,11-13H2,1-2H3

InChI Key

WVBGGEIQWSZQEL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2C(NC3(C2C1=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)CCSC

Origin of Product

United States

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